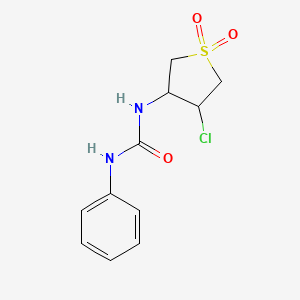

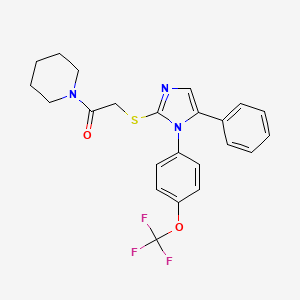

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Docking and Structure Analysis

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide, a derivative of formamide, demonstrates potential in molecular docking studies and structural analysis. The compound's molecular structure has been confirmed through single crystal X-ray diffraction studies. It exhibits moderate antimicrobial properties and forms stable crystal packing through various intermolecular interactions. These properties make it a candidate for further exploration in molecular docking to understand ligand-receptor interactions, which could have implications in pharmaceutical and agrochemical industries (Malek et al., 2020).

Application in Organic Synthesis

The compound has been used in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation reactions. This method, which utilizes N-substituted formamides, is significant for producing a variety of compounds without the need for toxic carbon monoxide gas. It shows versatility in reacting with different aryl halides, which is beneficial for synthesizing a range of chemical products (Sawant et al., 2011).

Pharmaceutical Compound Synthesis

The compound also plays a role in the synthesis of pharmaceutical compounds. For instance, it has been involved in the synthesis of chloramphenicol, a significant antibiotic, through an intermediate process involving formamide derivatives (Hazra et al., 1997). This demonstrates the compound's utility in the development of important medicinal drugs.

Green Chemistry Applications

In the realm of green chemistry, the compound's derivatives have been explored for synthesizing environmentally friendly solvents like N-formylmorpholine. This solvent, derived from reactions involving formamide, is noted for its chemical stability and non-toxic nature. Its synthesis represents an advancement in producing green solvents for various chemical processes (Ghasemi, 2018).

Biochemical Research

Finally, the compound contributes to biochemical research. Its structure and reaction properties have been studied in the context of nucleic acid formation, providing insights into the origins of life. Formamide derivatives like N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide have been considered in hypotheses about the chemical evolution of nucleic acids, highlighting their importance in the field of prebiotic chemistry (Costanzo et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-bromo-2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO/c1-2-15-14-17(21)10-11-18(15)22-19(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICYJJXQLRRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2633334.png)

![3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid](/img/structure/B2633335.png)

![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)

![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B2633341.png)